

# (R)-Linezolid-d3: A Technical Guide to Stability and Storage

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## Compound of Interest

Compound Name: (R)-Linezolid-d3

Cat. No.: B12413439

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **(R)-Linezolid-d3**. The information presented herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and quality of this stable isotope-labeled compound.

Disclaimer: To date, specific, in-depth stability studies on **(R)-Linezolid-d3** under various stress conditions (e.g., pH, temperature, light) are not extensively available in published literature. The quantitative stability data and detailed experimental protocols presented in this guide are based on a comprehensive study of non-deuterated Linezolid. While the deuteration on the N-acetyl methyl group in **(R)-Linezolid-d3** is not expected to significantly alter its fundamental chemical stability, the provided data should be considered as a close proxy and used for guidance.

## Storage Conditions

Proper storage is crucial for maintaining the integrity of **(R)-Linezolid-d3**. The following conditions are recommended based on information from various suppliers.

Parameter	Recommended Conditions	Source(s)
Solid Compound	2-8°C Refrigerator.	[1]
Store in a dry place.		
Store in the original container in a cool, dark place.		
Stock Solutions	-20°C for up to 1 month.	[2]
	-80°C for up to 6 months.	[2]

## Stability Profile of Linezolid

The following data is derived from a study on non-deuterated Linezolid and provides insights into its stability in various aqueous solutions and under different pH and temperature conditions.

### Stability in Intravenous Fluids

Linezolid (2.0 mg/mL) was found to be stable in several commonly used intravenous fluids when stored at 25°C for 34 days.

Intravenous Fluid	pH (Day 0)	Concentration Remaining after 34 days at 25°C	Source(s)
0.9% Sodium Chloride	4.85	>95.0%	[2][3]
Sodium Lactate (Hartmann's)	5.79	>95.0%	
5% Glucose	-	>95.0%	
10% Glucose	-	>95.0%	

### pH-Dependent Degradation

Linezolid's degradation is significantly influenced by pH, with the least stability observed at high pH values. The degradation in alkaline solution follows first-order kinetics.

pH Range	Stability Observation	Source(s)
8.7 - 11.4	Degradation follows first-order kinetics with specific OH <sup>-</sup> catalysis.	

## Temperature-Dependent Degradation

Temperature has a significant impact on the degradation rate of Linezolid. An activation energy of 58.22 kJ/mol was determined for its degradation in 0.1 M sodium hydroxide solution.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of non-deuterated Linezolid.

### Stability Testing in Intravenous Fluids

- **Preparation of Solutions:** 2.0 mg/mL solutions of Linezolid were prepared in 200.0 mL volumetric flasks with 0.9% Sodium Chloride, Sodium Lactate (Hartmann's solution), 5% Glucose, and 10% Glucose.
- **Storage Conditions:** The flasks were sealed and stored in a water bath at 25.0°C (±0.1°C).
- **Sampling:** Triplicate samples were taken from each flask at initial, 4, 7, 14, 21, and 34 days.
- **Sample Preparation for Analysis:** Samples were diluted to a nominal concentration of 10.0 µg/mL for analysis.
- **Analysis:** The concentration of Linezolid was determined using a validated High-Performance Liquid Chromatography (HPLC) method.

## Forced Degradation Studies

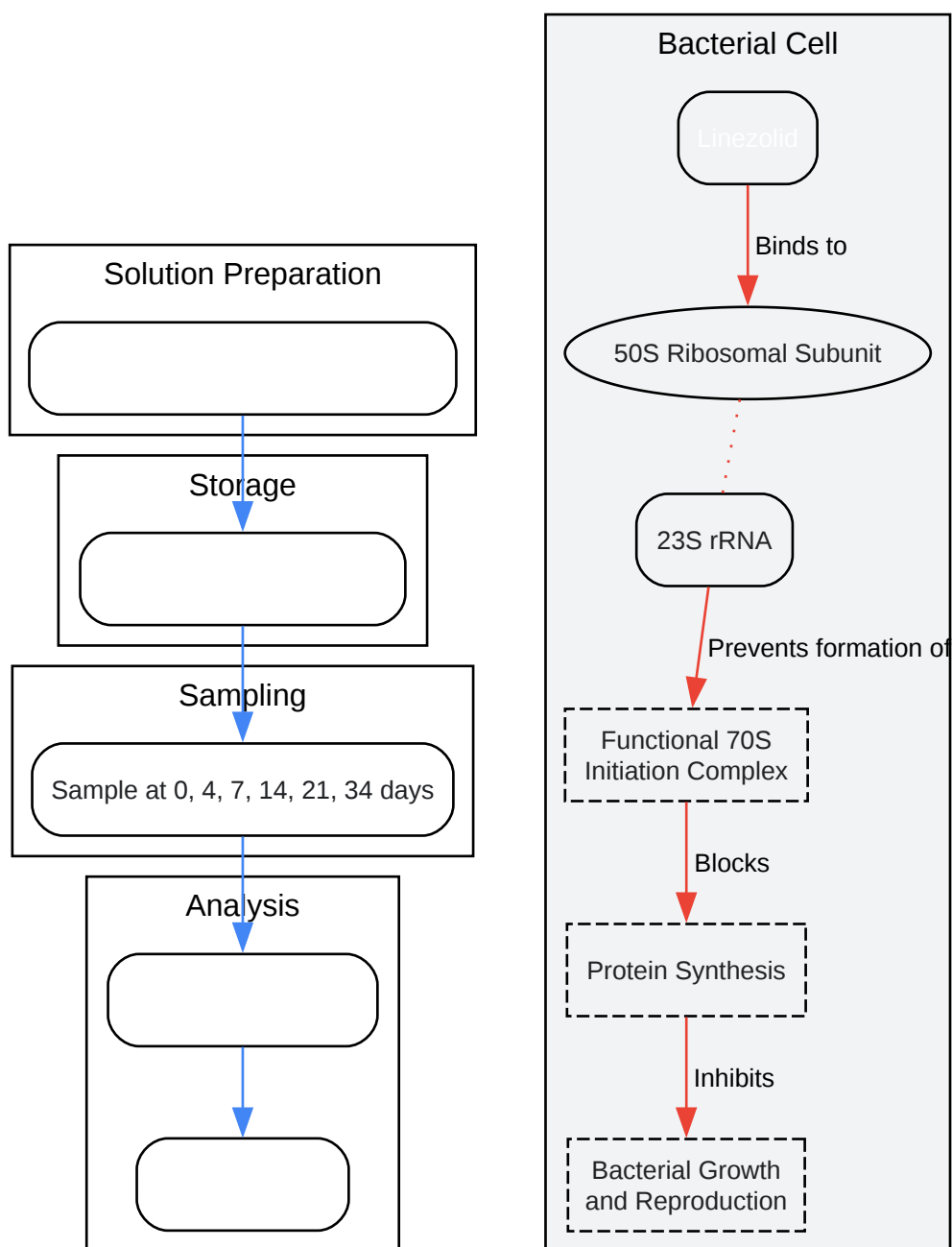
- Conditions: Forced degradation of Linezolid was performed in 0.1 M sodium hydroxide, 0.1 M hydrochloric acid, 0.6% hydrogen peroxide, and Milli-Q water.
- Observations:
  - Complete degradation was observed after 1 hour in 0.1 M sodium hydroxide, resulting in a yellow solution.
  - Minimal degradation was observed in hydrochloric acid, hydrogen peroxide, or water.

## HPLC Method for Stability Indicating Assay

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV spectrophotometric detector.
- Mobile Phase: 40.0% methanol and 60.0% pH 7 phosphate buffer.
- Column: C18 column [Zorbax C18, 5 µm particle size, 150 mm \* 4.6 mm].
- Flow Rate: 1.2 mL/min.
- Detection Wavelength: 253 nm.
- Retention Time: Approximately 7 minutes for Linezolid.
- Calibration Curve: A linear relationship was established for a concentration range of 2.0–12.0 µg/mL.

## Visualizations

### Experimental Workflow for Stability Testing



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## References

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